Methyl 2-hydroxy-3-(2-methoxy-4-methylphenyl)propanoate
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Overview
Description
Methyl 2-hydroxy-3-(2-methoxy-4-methylphenyl)propanoate is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a hydroxy group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(2-methoxy-4-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-(2-methoxy-4-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-hydroxy-3-(2-methoxy-4-methylphenyl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-hydroxy-3-(2-methoxy-4-methylphenyl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
- Methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate
- Methyl 3-(2-hydroxyphenyl)propanoate
Uniqueness
Methyl 2-hydroxy-3-(2-methoxy-4-methylphenyl)propanoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-(2-methoxy-4-methylphenyl)propanoate |
InChI |
InChI=1S/C12H16O4/c1-8-4-5-9(11(6-8)15-2)7-10(13)12(14)16-3/h4-6,10,13H,7H2,1-3H3 |
InChI Key |
GIWQTKWUIVQLOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)O)OC |
Origin of Product |
United States |
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